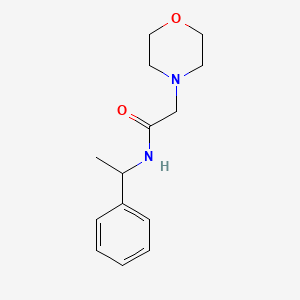![molecular formula C15H16N4O2 B5403303 6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5403303.png)
6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine, also known as DMPPT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DMPPT is a pyrazolopyrimidine derivative that has been shown to have promising pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral effects. In
作用機序
The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in inflammation, cancer, and viral replication. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, 6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cancer cell growth and survival. The compound has also been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus, by targeting specific viral proteins.
Biochemical and Physiological Effects
6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to have several biochemical and physiological effects. The compound has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. Additionally, 6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of cancer cell growth and proliferation. The compound has also been found to inhibit viral replication by targeting specific viral proteins, leading to the inhibition of viral replication and spread.
実験室実験の利点と制限
6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has several advantages and limitations for lab experiments. The compound has been shown to have high potency and selectivity for its target enzymes and signaling pathways, making it a promising candidate for further research and development. Additionally, 6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has good pharmacokinetic properties, including good oral bioavailability and a long half-life, making it suitable for in vivo studies. However, the compound has some limitations, including its solubility and stability, which may affect its efficacy and bioavailability in vivo.
将来の方向性
There are several future directions for the research and development of 6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine. The compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Additionally, the compound may have potential applications in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Further research is also needed to optimize the synthesis method of 6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine and to develop analogs with improved pharmacological properties. Finally, the compound may have potential applications in drug delivery systems, such as nanoparticles and liposomes, which may improve its efficacy and bioavailability in vivo.
Conclusion
6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound has been shown to have promising pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral effects. The synthesis method of 6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has been optimized to increase the yield and purity of the compound, making it suitable for further research and development. Future research should focus on determining the safety and efficacy of 6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine in humans, optimizing the synthesis method, and developing analogs with improved pharmacological properties.
合成法
The synthesis of 6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methylpyrazol-5-amine in the presence of acetic anhydride and sulfuric acid. The resulting intermediate is then reacted with ammonium acetate to yield 6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine. The synthesis method of 6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has been optimized to increase the yield and purity of the compound, making it suitable for further research and development.
科学的研究の応用
6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to have potential applications in drug discovery and development. The compound has been tested for its anti-inflammatory, anti-cancer, and anti-viral effects, and has shown promising results in preclinical studies. 6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, the compound has been shown to have antiviral activity against several viruses, including HIV and hepatitis C virus.
特性
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-9-6-14-17-8-11(15(16)19(14)18-9)10-4-5-12(20-2)13(7-10)21-3/h4-8H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSAIPAAEHDKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2N)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethanol](/img/structure/B5403224.png)

![N-cyclopropyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5403230.png)
![1-(2-aminoethyl)-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5403234.png)
![4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine 1,1-dioxide](/img/structure/B5403242.png)
![7-acetyl-3-(butylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5403244.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-({[2-(1H-1,2,3-triazol-1-yl)ethyl]amino}methyl)piperidin-2-one](/img/structure/B5403248.png)
![2-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5403255.png)
![N-phenyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5403279.png)

![3-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5403292.png)
![N-bicyclo[2.2.1]hept-2-yl-2-chloro-4-methylbenzamide](/img/structure/B5403316.png)
![4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5403331.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5403334.png)